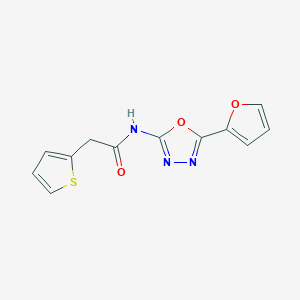

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-10(7-8-3-2-6-19-8)13-12-15-14-11(18-12)9-4-1-5-17-9/h1-6H,7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQMALMJBQFMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of furan and thiophene rings: The furan and thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Chemical Reactions Involving N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

The compound can participate in various chemical reactions due to its functional groups:

Substitution Reactions:

The nitrogen atom in the oxadiazole can undergo nucleophilic substitution reactions with electrophiles.

Oxidation Reactions:

The furan ring can be oxidized to form furanones, which may alter its biological activity.

Reduction Reactions:

Functional groups such as nitro groups (if present) can be reduced to amines, potentially affecting the compound's pharmacological profile.

Electrophilic Aromatic Substitution:

The aromatic rings within the structure can undergo electrophilic substitution reactions, which can lead to diverse derivatives with varying biological activities.

Mechanism of Action and Biological Activity

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Research indicates that derivatives of such compounds may exhibit significant biological activities, including:

Antimicrobial Activity:

Studies have shown that compounds containing oxadiazole and thiophene moieties possess antimicrobial properties.

Anticancer Activity:

Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest .

Scientific Research Applications

Research indicates that N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity. For instance, compounds containing the oxadiazole moiety have been effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mitochondrial pathways. For example, a study reported that modifications in the structure enhanced cytotoxicity against specific cancer cell lines by inhibiting cell proliferation and inducing cell death mechanisms .

Case Study 1: Anticancer Efficacy

A research project evaluated the anticancer activity of this compound against several human cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). Results indicated that the compound exhibited significant growth inhibition rates (up to 75%) compared to control groups. Mechanistic studies suggested that it activates apoptotic pathways and inhibits cell cycle progression.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The study concluded that further optimization of the compound could lead to new antibiotic therapies.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with the positions of the furan and thiophene rings swapped.

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the combination of furan and thiophene rings, which can impart distinct electronic and steric properties

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of furan derivatives with thiophene-containing acetamides. The general synthetic route includes:

- Formation of 1,3,4-Oxadiazole : The initial step involves the condensation of furan derivatives with hydrazides or thiosemicarbazides to form oxadiazole rings.

- Acetylation : The resulting oxadiazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Final Product Isolation : The product is purified through recrystallization or chromatography.

2. Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an anticancer agent and its role in enzyme inhibition.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). One study reported IC50 values ranging from 1.59 to 7.48 μM for certain derivatives, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4h | A549 | <0.14 |

| 4g | C6 | 8.16 |

| 4i | A549 | 7.48 |

2.2 Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties:

- Tyrosinase Inhibition : Similar oxadiazole derivatives have shown promising tyrosinase inhibition activity, with IC50 values comparable to standard inhibitors like ascorbic acid . The presence of electron-withdrawing groups on the phenyl ring significantly enhances this activity.

| Compound | Tyrosinase IC50 (μM) |

|---|---|

| 5a | 11 ± 0.25 |

| Ascorbic Acid | 11.5 ± 0.1 |

The anticancer activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- Interference with Growth Factors : The oxadiazole ring may interact with growth factor receptors and other signaling pathways crucial for tumor growth.

Case Study 1: Cytotoxicity in Lung Cancer Cells

A study evaluated a series of oxadiazole derivatives on A549 cells and found that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the enzyme inhibition properties of synthesized furan-containing oxadiazoles, revealing that structural variations significantly influenced their inhibitory efficacy against tyrosinase.

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, furan protons at δ 7.2–7.6 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated exact mass) .

- X-ray Crystallography : Resolves 3D structure; use SHELXL for refinement (e.g., R-factor < 0.05) .

How can researchers resolve discrepancies in crystallographic data during refinement?

Q. Advanced

- Check for Twinning : Use SHELXD to detect twinning ratios and apply HKLF5 format in SHELXL .

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation Tools : Employ PLATON or CCDC Mercury to analyze hydrogen bonding and π-π interactions .

Example : Adjust weighting schemes in SHELXL to improve R1/wR2 convergence .

What computational methods predict the bioactivity of this compound?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase, ΔG ≤ -8.5 kcal/mol) .

- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) and MESP surfaces to predict reactivity .

- ADMET Prediction : Tools like SwissADME assess toxicity (e.g., Ames test negativity) .

What initial biological screening assays are applicable?

Q. Basic

- Enzyme Inhibition : LOX (lipoxygenase), α-glucosidase, or BChE (butyrylcholinesterase) assays at 10–100 µM concentrations .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM in HCT-116) .

- Antitubercular Testing : Alamar Blue assay against M. tuberculosis H37Rv (MIC ≤ 3.125 µg/mL) .

How to optimize reaction conditions for oxadiazole ring formation?

Q. Advanced

- Solvent Choice : Use dioxane or DMF for solubility; avoid protic solvents to prevent hydrolysis .

- Catalysis : Add K₂CO₃ or Et₃N to deprotonate intermediates .

- Energy Efficiency : Compare conventional reflux (6–8 hours) vs. ultrasound (30–60 minutes, 50°C) .

How do structural modifications influence bioactivity?

Q. Advanced

- Electron-Withdrawing Groups : Chloro or nitro substituents enhance enzyme inhibition (e.g., 8t: IC₅₀ = 12 µM for LOX) .

- Heterocyclic Variations : Replacing thiophene with pyridine reduces antitubercular activity (MIC increases from 3.125 to >25 µg/mL) .

- Steric Effects : Bulky groups (e.g., cyclopropyl in similar acetamides) improve binding to hydrophobic enzyme pockets .

What are key challenges in purification?

Q. Basic

- Solvent Selection : Use ethanol/water mixtures for recrystallization; avoid high-polarity solvents that trap impurities .

- Column Chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 7:3) to separate oxadiazole byproducts .

- Yield Loss : Minimize by rapid cooling of reaction mixtures to precipitate pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.